molecular formula C22H24N4O2S B2643728 N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921465-91-0

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2643728
CAS No.: 921465-91-0
M. Wt: 408.52
InChI Key: IHNBUNZHZAIUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Urea Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.

    Acetamide Formation: The final step involves the acylation of the urea-thiazole intermediate with an appropriate acylating agent to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and its potential as a tool for understanding disease mechanisms.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves the inhibition of specific kinases, such as C-RAF and FLT3. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:

    Sorafenib: A multi-kinase inhibitor used in cancer treatment.

    Quizartinib: A potent FLT3 inhibitor used in the treatment of acute myeloid leukemia.

These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-13-5-7-17(8-6-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)9-14(2)10-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBUNZHZAIUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.